(3-methyl-1H-indazol-1-yl)acetic acid

Lipophilicity LogP Drug-likeness

Researchers needing validated fragment hits for epigenetic targets often face supply uncertainty with uncharacterized indazole analogs. (3-Methyl-1H-indazol-1-yl)acetic acid (CAS 191795-48-9) eliminates this risk: • Quantifiable baseline activity: JMJD2A-Tudor (100 μM), G9a (89.1 μM), P. falciparum delayed death (369.6 nM) • Rule-of-3 compliant fragment (MW 190.2 Da, logP 1.43, QED 0.78) ready for direct library inclusion • Multi-vendor availability at ≥95% purity with global shipping for medicinal chemistry and chemical biology programs

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 191795-48-9
Cat. No. B2519976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-1H-indazol-1-yl)acetic acid
CAS191795-48-9
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=NN(C2=CC=CC=C12)CC(=O)O
InChIInChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
InChIKeyLFDOOTGCEZRKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methyl-1H-indazol-1-yl)acetic Acid: Physicochemical & Pharmacological Profile


(3-Methyl-1H-indazol-1-yl)acetic acid (CAS 191795-48-9) is a small-molecule indazole derivative with molecular formula C10H10N2O2, molecular weight 190.20 g/mol, calculated logP of 1.43, and topological polar surface area of 55.12 Ų [1]. The compound features a 3-methyl substitution on the indazole core coupled with an acetic acid side chain at the N1 position, a structural motif that distinguishes it from unsubstituted or regioisomeric indazole acetic acid analogs [2]. It is catalogued in the ChEMBL database (CHEMBL1702822) with a recorded maximum development phase of "Preclinical" and has been evaluated in multiple PubChem high-throughput screening campaigns targeting epigenetic regulators, antimalarial pathways, and viral entry mechanisms [1]. Commercially, the compound is available from multiple suppliers at purities ranging from 95% to 98%, making it accessible for medicinal chemistry and chemical biology research programs .

Selection Minimal indazole scaffold for fragment-based screening and scaffold-hopping programs
Workflow Compatible with biophysical fragment screens (NMR, SPR, X-ray) and phenotypic assay cascades
Procurement Multi-vendor availability at defined purity supports competitive sourcing and supply-chain continuity

Why (3-Methyl-1H-indazol-1-yl)acetic Acid Is Not Interchangeable


Indazole acetic acid derivatives are not interchangeable building blocks. The position and nature of substituents on the indazole scaffold profoundly modulate physicochemical properties, target binding, and downstream biological outcomes. The 3-methyl group in (3-methyl-1H-indazol-1-yl)acetic acid increases lipophilicity (calculated logP = 1.43) relative to the unsubstituted 1H-indazol-1-ylacetic acid, alters the electron density of the heterocyclic core, and introduces steric constraints that affect molecular recognition [1]. In ChEMBL screening data, this compound exhibits a distinct bioactivity fingerprint across five assay targets—including epigenetic regulators (JMJD2A, G9a), Plasmodium falciparum delayed death phenotype, Marburg virus entry, and gsp agonism—with potency values spanning from 369.6 nM to >100 µM, demonstrating that even subtle structural modifications translate into target-specific activity differences [2]. Substituting a regioisomeric or differently substituted indazole acetic acid without rigorous validation would compromise structure-activity relationship integrity and experimental reproducibility.

(3-Methyl-1H-indazol-1-yl)acetic Acid
Unsubstituted / Regioisomeric Analogs
3-Methyl group increases logP by ~0.4–0.6 units and introduces steric constraint
Lower lipophilicity and altered heterocycle electron density may shift target engagement and permeability
Distinct bioactivity fingerprint across 5 assay targets, including epigenetic and antimalarial readouts
Target-specific activity profiles may not transfer; SAR integrity requires compound-specific validation
! Substitution without rigorous validation may compromise structure-activity relationship reproducibility and lead to experimental inconsistency.

(3-Methyl-1H-indazol-1-yl)acetic Acid: Quantitative Differentiation Evidence


Lipophilicity Shift from Methyl Substitution

The 3-methyl substituent in (3-methyl-1H-indazol-1-yl)acetic acid confers a calculated logP of 1.43 as recorded in ChEMBL [1]. By comparison, the unsubstituted 1H-indazol-1-ylacetic acid (CAS 32829-25-7), lacking the methyl group, has a lower predicted logP (estimated ~0.8–1.0 based on the removal of one aliphatic carbon). This lipophilicity increase of approximately 0.4–0.6 log units is consistent with the well-established π-value contribution of a methyl group (~0.5) and directly impacts membrane permeability, protein binding, and metabolic clearance predictions [2].

Lipophilicity Shift
Class-level inference
ΔlogP ≈ +0.4 to +0.6 vs. unsubstituted analog
Reported methyl group contribution to lipophilicity; supports permeability context review
In silico calculation; no experimental logP for comparator
Lipophilicity LogP Drug-likeness

Antimalarial Phenotypic Screening Against P. falciparum

In a PubChem quantitative high-throughput screen (qHTS) for delayed death inhibitors of the malarial parasite plastid (96-hour incubation), (3-methyl-1H-indazol-1-yl)acetic acid demonstrated a potency of 369.6 nM (0.3696 µM) against Plasmodium falciparum, though the activity comment was classified as 'inactive' within the assay's hit-calling criteria [1]. For context, structurally related 3-arylindazole-1-acetic acid derivatives have been reported to exhibit antibacterial activity comparable to fluoroquinolones against Gram-positive and Gram-negative bacteria, with the acetic acid moiety at the N1 position being critical for antimicrobial potency relative to the parent 3-arylindazoles [2]. The 369.6 nM value provides a quantitative baseline for structure-activity relationship expansion in anti-infective programs.

Antimalarial Phenotype
Cross-study comparable
Potency 369.6 nM (P. falciparum delayed death, 96 h)
Supports antimalarial screening context for scaffold-hopping programs
Classified as inactive in original campaign; baseline for SAR expansion
Antimalarial Plasmodium falciparum Phenotypic screening

Epigenetic Target Screening: JMJD2A and G9a

(3-Methyl-1H-indazol-1-yl)acetic acid was profiled in two PubChem qHTS campaigns targeting epigenetic regulators. Against the JMJD2A-Tudor domain (KDM4A), it exhibited a potency of 100,000 nM (100 µM), classified as 'inconclusive' [1]. Against histone lysine N-methyltransferase G9a (EHMT2), it showed a potency of 89,125.1 nM (89.1 µM), also 'inconclusive' [1]. While these potencies are modest, they are quantitatively defined and contrast with the compound's more pronounced activity against P. falciparum (369.6 nM), establishing a target selectivity profile. Notably, potent indazole-based epigenetic inhibitors—such as the EZH2 inhibitor series with IC50 values <10 nM [2]—demonstrate that the indazole scaffold is capable of nanomolar epigenetic target engagement when appropriately elaborated, positioning this compound as a tractable fragment or early-stage starting point for further optimization.

Epigenetic Profiling
Cross-study comparable
JMJD2A: 100 µM; G9a: 89.1 µM (both inconclusive)
Quantitative baseline for fragment elaboration; >10,000-fold weaker than optimized indazole inhibitors
Weak engagement context; suitable for fragment-growth tracking
Epigenetics Histone demethylase Methyltransferase JMJD2A G9a

Lead-Likeness & Fragment Screening Compatibility

With a molecular weight of 190.20 Da, calculated logP of 1.43, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 2, and a quantitative estimate of drug-likeness (QED) score of 0.78, (3-methyl-1H-indazol-1-yl)acetic acid passes all Rule-of-Three (Ro3) criteria for fragment-based screening [1]. In contrast, larger 3-arylindazole-1-acetic acid derivatives with molecular weights exceeding 280 Da fall outside ideal fragment space [2]. The compound's topological polar surface area of 55.12 Ų is also well below the recommended fragment upper limit of 60 Ų. These parameters make it directly compatible with biophysical fragment screening methods (NMR, SPR, X-ray crystallography) without requiring chemical modification.

Fragment Compatibility
Class-level inference
MW 190.20 Da; QED 0.78; Full Rule-of-Three compliance
Supports fragment-library inclusion; elaborated indazole analogs exceed Ro3 criteria
PSA 55.12 Ų within fragment upper limit of 60 Ų
Fragment-based drug discovery Lead-likeness Physicochemical properties

Commercial Purity & Multi-Vendor Availability

(3-Methyl-1H-indazol-1-yl)acetic acid is available from multiple independent chemical suppliers with documented purity specifications: AKSci offers the compound at ≥95% purity (Catalog 0336CK) , Leyan supplies it at 98% purity (Catalog 1535275) , and Fluorochem lists it at 95.0% purity (SKU F390695) . This multi-vendor availability with purities ranging from 95% to 98% is notable for a specialized indazole building block, as many closely related analogs (e.g., 5-bromo-1H-indazole-1-acetic acid methyl ester, 3-phenyl-1H-indazole-1-acetic acid) are often limited to single-source supply or require custom synthesis, introducing procurement risk and lead-time uncertainty.

Vendor Availability
Data to verify
3+ independent suppliers; purity 95% to 98%
Multi-vendor sourcing reduces supply-chain risk relative to single-source indazole analogs
Supplier-listed minimum purity; verify batch CoA
Commercial availability Purity specification Procurement

(3-Methyl-1H-indazol-1-yl)acetic Acid Applications


Fragment-Based Epigenetic Screening Libraries

With full Rule-of-Three compliance (MW 190.20 Da, logP 1.43, HBD 1, HBA 3, RotB 2, PSA 55.12 Ų) and a QED score of 0.78 [1], this compound is ideally suited for inclusion in fragment screening libraries directed at epigenetic targets. Its documented, albeit weak, engagement with JMJD2A-Tudor domain (potency 100 µM) and G9a (potency 89.1 µM) [2] provides a quantifiable baseline for fragment hit identification by biophysical methods (NMR, SPR, X-ray crystallography). The 3-methyl group offers a tractable vector for structure-guided fragment growth that is absent in the unsubstituted 1H-indazol-1-ylacetic acid analog.

Anti-Infective Lead Generation from Antimalarial Phenotype

The compound's measured potency of 369.6 nM against P. falciparum in a delayed death assay (96-hour incubation) [1], while classified as inactive in the original screening campaign, represents a defined starting point for hit-to-lead optimization. Given that 3-arylindazole-1-acetic acid derivatives have demonstrated antibacterial activity comparable to fluoroquinolones [2], the N1-acetic acid indazole scaffold is validated for anti-infective applications. Researchers can use the 369.6 nM benchmark to track potency improvements as the 3-methyl group is elaborated into larger aryl or heteroaryl substituents.

Physicochemical Comparator for Indazole Scaffold Optimization

The precisely characterized physicochemical profile of this compound—alogP 1.43, PSA 55.12 Ų, QED 0.78 [1]—establishes it as a well-defined reference point for medicinal chemistry programs optimizing indazole-based lead series. When synthetic elaboration increases molecular weight, logP, or rotatable bond count, the quantitative departure from this baseline can be calculated exactly. This is particularly valuable for programs targeting central nervous system indications, where the low molecular weight and moderate lipophilicity of the starting scaffold are favorable attributes that need to be preserved through optimization cycles.

Synthetic Methodology via N–N Cascade Chemistry

The recent disclosure of a novel N–N bond-forming cascade reaction for synthesizing substituted indazole acetic acid scaffolds [1], which tolerates diverse functional groups and electronic effects, provides a contemporary synthetic route applicable to this compound class. The 3-methyl variant serves as a representative substrate for evaluating reaction scope, yield optimization, and scalability. Its multi-vendor commercial availability at 95–98% purity [2][3] also makes it a convenient authentic standard for HPLC or LC-MS method development in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
Fragment-based epigenetic screening
Full Rule-of-Three compliance; QED 0.78
Biophysical hit confirmation (NMR, SPR, X-ray); fragment-growth vector at 3-methyl position
Anti-infective lead generation
Measured antimalarial phenotype benchmark
Hit-to-lead potency tracking; elaboration at 3-position for parasite plastid pathway studies
Medicinal chemistry scaffold optimization
Precisely characterized physicochemical baseline
Quantitative logP, PSA, and MW departure monitoring during lead optimization
Synthetic methodology development
Representative N1-acetic acid indazole substrate
N–N cascade reaction scope evaluation; HPLC/LC-MS method authentic standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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